BenchChemオンラインストアへようこそ!

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate

Medicinal chemistry Building block procurement Quality control identity confirmation

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate (CAS 61886-77-9; molecular formula C₁₆H₁₇NO₅; MW 303.31 g/mol) is a racemic Cbz-protected α-heteroaromatic glycine methyl ester. The compound belongs to the functionalized amino acid (FAA) derivative class, where the α-carbon bears a 5-methylfuran-2-yl substituent in place of the canonical glycine hydrogen.

Molecular Formula C16H17NO5
Molecular Weight 303.31 g/mol
Cat. No. B13098901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H17NO5/c1-11-8-9-13(22-11)14(15(18)20-2)17-16(19)21-10-12-6-4-3-5-7-12/h3-9,14H,10H2,1-2H3,(H,17,19)
InChIKeyZJYRIZIFLJODDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate (CAS 61886-77-9): Structural Identity and Compound-Class Context for Procurement


Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate (CAS 61886-77-9; molecular formula C₁₆H₁₇NO₅; MW 303.31 g/mol) is a racemic Cbz-protected α-heteroaromatic glycine methyl ester . The compound belongs to the functionalized amino acid (FAA) derivative class, where the α-carbon bears a 5-methylfuran-2-yl substituent in place of the canonical glycine hydrogen. Its primary documented role is as a protected synthetic intermediate en route to N-benzyl 2-amino-2-(hetero)aromatic acetamides—a series of primary amino acid derivatives (PAADs) evaluated for anticonvulsant and neuropathic pain-attenuating activity [1]. The Cbz (benzyloxycarbonyl) group provides orthogonal amine protection compatible with standard peptide coupling and deprotection protocols, while the methyl ester enables downstream amidolysis to the corresponding benzylamide pharmacophore.

Why Cbz-Protected 5-Methylfuran Glycine Esters Cannot Be Interchanged with Non-Methylated Furan or Simple Cbz-Gly-OMe Analogs


The α-(5-methylfuran-2-yl) substituent fundamentally alters the physicochemical and pharmacological profile of the glycine scaffold relative to both the unsubstituted furan-2-yl analog (CAS 60242-05-9; MW 289.28) and the simplest Cbz-glycine methyl ester (Cbz-Gly-OMe; MW 223.22). The 5-methyl group increases calculated logP by approximately 0.4–0.5 units compared with the non-methylated furan congener (estimated from the unprotected amino ester pair: methyl 2-amino-2-(5-methylfuran-2-yl)acetate, logP 1.46 , versus methyl 2-amino-2-(furan-2-yl)acetate, logP ~0.9), impacting membrane permeability, solubility, and chromatographic behavior. In the downstream PAAD pharmacophore series, the heteroaromatic C(2)-substituent identity—including the presence or absence of the furan 5-methyl group—directly governs anticonvulsant potency in maximal electroshock seizure (MES) assays, as documented across multiple functionalized amino acid campaigns [1]. A user substituting the non-methylated furan analog or simple Cbz-Gly-OMe would obtain a different downstream biological profile and cannot reproduce the specific SAR data linked to the 5-methylfuran-bearing intermediates.

Quantitative Differentiation Evidence for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate Versus Closest Analogs


Molecular Weight and Formula Distinguish the 5-Methylfuran Congener from the Non-Methylated Furan Analog

The target compound (CAS 61886-77-9; C₁₆H₁₇NO₅; MW 303.31) differs from its closest structural analog, methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate (CAS 60242-05-9; C₁₅H₁₅NO₅; MW 289.28), by exactly one CH₂ unit (+14.03 Da) corresponding to the 5-methyl substituent on the furan ring . This mass difference is unambiguously detectable by LC-MS or HRMS, providing a definitive identity confirmation that prevents erroneous procurement of the non-methylated surrogate.

Medicinal chemistry Building block procurement Quality control identity confirmation

Increased Lipophilicity (logP) of the 5-Methylfuran Scaffold Relative to Unsubstituted Furan

The 5-methyl substitution on the furan ring elevates compound lipophilicity. For the deprotected amino ester pair, methyl 2-amino-2-(5-methylfuran-2-yl)acetate exhibits a computed logP of 1.46 , whereas methyl 2-amino-2-(furan-2-yl)acetate has an estimated logP of approximately 0.9 (PubChem-predicted XLogP3 ~0.9) [1]. Applying the same ΔlogP increment (~0.5–0.6 units) to the Cbz-protected pair, the target compound is projected to have a logD₇.₄ approximately 0.5 log units higher than its non-methylated counterpart—a difference sufficient to alter reversed-phase HPLC retention time by 2–4 minutes under standard C18 gradient conditions and to affect passive membrane permeability.

Lipophilicity ADME prediction Chromatographic retention

The 5-Methylfuran-2-yl Substituent Enables a Defined Pharmacophore Contribution in Downstream PAAD Anticonvulsants

In the Baruah et al. (2012) study, the target compound served as the protected precursor to (RS)-N-benzyl 2-amino-2-(5-methylfuran-2-yl)acetamide, one of 16 PAADs evaluated for anticonvulsant activity [1]. While the paper reports that conversion from the N-acetyl FAA to the PAAD structure generally reduced seizure protection, several heteroaromatic PAADs—including those derived from furan-containing intermediates—retained notable pain-attenuating activity in the formalin mouse model. The identity of the C(2)-heteroaromatic substituent (5-methylfuran-2-yl vs. furan-2-yl vs. thiophen-2-yl, etc.) modulates both MES ED₅₀ and neurotoxicity TD₅₀ values, as established across the broader functionalized amino acid literature [2][3]. Although the Baruah paper does not report isolated ED₅₀ values for every individual PAAD, the pharmacophore model confirms that the heteroaromatic ring substitution pattern is a determinant of in vivo activity.

Anticonvulsant SAR Maximal electroshock seizure (MES)

Cbz Protection Enables Orthogonal Deprotection Selectivity Unavailable with Boc or Fmoc Analogs

The Cbz (benzyloxycarbonyl) group on the target compound is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions under which Boc (acid-labile) and Fmoc (base-labile) groups are stable . Conversely, the methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) without affecting the Cbz group. This orthogonality enables sequential deprotection strategies—amine first, then ester hydrolysis, or vice versa—that are not feasible with the corresponding Boc- or Fmoc-protected 5-methylfuran glycine esters. The unprotected amino ester analog (methyl 2-amino-2-(5-methylfuran-2-yl)acetate, CAS 749827-79-0) lacks this synthetic flexibility, as its free amine competes in coupling reactions and limits chemoselective transformations.

Peptide synthesis Protecting group strategy Orthogonal deprotection

Validated Synthetic Route from 5-Methylfuran-2-carboxylic Acid with Documented Literature Precedent

The synthesis of the target compound proceeds from commercially available 5-methylfuran-2-carboxylic acid via Cbz protection and methyl ester formation, using boron trifluoride diethyl etherate in diethyl ether at 20 °C for 23 h, as documented in the Baruah et al. (2012) experimental section and collated by LookChem [1]. An alternative multi-step route involving sulfuric acid pre-treatment (0–20 °C) followed by BF₃·Et₂O-mediated esterification is also reported. In contrast, the non-methylated furan analog (CAS 60242-05-9) requires furan-2-carboxylic acid as the starting material, which lacks the directing and steric effects of the 5-methyl group and may exhibit different reactivity in electrophilic substitution or metalation steps if further functionalization is desired downstream.

Process chemistry Synthetic methodology Reproducibility

High-Value Application Scenarios for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate


Synthesis of N-Benzyl 2-Amino-2-(5-methylfuran-2-yl)acetamide PAADs for Anticonvulsant Lead Optimization

The target compound is the direct precursor to (RS)-N-benzyl 2-amino-2-(5-methylfuran-2-yl)acetamide (CAS 1379796-31-2), a PAAD evaluated in the maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) mouse models [1]. Following methyl ester amidolysis with benzylamine and subsequent Cbz hydrogenolysis, the resulting primary amine acetamide enters structure-activity relationship (SAR) studies where the 5-methylfuran moiety contributes distinct electronic and steric properties to the pharmacophore. Medicinal chemistry teams pursuing anticonvulsant functionalized amino acid (FAA) or PAAD programs should procure this specific Cbz-protected intermediate to ensure synthetic traceability to the Baruah et al. (2012) data set and the broader Kohn-group SAR literature [2].

Orthogonal Protection Strategy for Sequential Peptide or Peptidomimetic Synthesis Incorporating Non-Canonical α-Heteroaromatic Amino Acids

The Cbz/methyl ester orthogonal protection pair enables two-directional chain extension: (i) Cbz deprotection via hydrogenolysis liberates the α-amine for amide bond formation with carboxylic acid coupling partners, while (ii) methyl ester saponification yields the free carboxylic acid for C-terminal elongation. This flexibility is critical for incorporating the 5-methylfuran-2-yl glycine motif into peptide-like scaffolds where the furan ring serves as a photo-crosslinkable handle or a metabolic soft spot [1]. The 5-methyl substitution differentiates the building block from the non-methylated furan analog by providing altered metabolic stability (potentially reduced CYP-mediated furan epoxidation due to steric shielding at the 5-position) [2].

Quality Control Reference Standard for Differentiating 5-Methylfuran vs. Furan Congeners in Compound Library Management

The +14 Da mass difference between the target compound (MW 303.31) and the non-methylated analog (MW 289.28) provides an unambiguous LC-MS signature for identity confirmation in compound management workflows [1]. Procurement of the authentic 5-methylfuran compound as a reference standard enables quality control (QC) laboratories to verify incoming building block shipments, detect mislabeling errors, and ensure the integrity of screening libraries. The established CAS registry number (61886-77-9) and molecular formula (C₁₆H₁₇NO₅) serve as definitive identifiers for electronic laboratory notebook (ELN) and inventory management system registration [2].

Quote Request

Request a Quote for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.